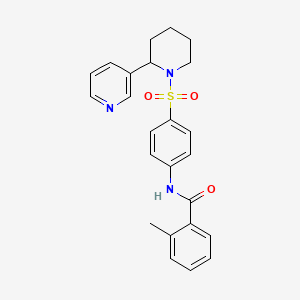

2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de ácido 2-(2-amino-3-metilbutanamido)-3-fenilpropanoico es un compuesto sintético con posibles aplicaciones en diversos campos, incluida la química, la biología y la medicina. Es conocido por su estructura compleja y sus posibles propiedades terapéuticas, particularmente en el contexto de infecciones virales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Un método común implica el uso de peróxido de hidrógeno acuoso y N,N-diisopropiletilamina en una mezcla 1:1 de acetonitrilo y agua durante 30 minutos . Este método permite la preparación rápida de amidas secundarias y terciarias, incluidas las derivadas de aciltrifluoroboratos de potasio alifáticos o aromáticos con diferentes aminas primarias y secundarias.

Métodos de producción industrial

Los métodos de producción industrial de este compuesto suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de ácido 2-(2-amino-3-metilbutanamido)-3-fenilpropanoico experimenta diversas reacciones químicas, incluidas:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales o reemplazar los existentes.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, agentes reductores como borohidruro de sodio para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas y niveles de pH controlados para garantizar el resultado deseado.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir compuestos con nuevos grupos funcionales.

Aplicaciones Científicas De Investigación

El clorhidrato de ácido 2-(2-amino-3-metilbutanamido)-3-fenilpropanoico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.

Medicina: Se ha propuesto como un nuevo inhibidor contra las proteasas virales, particularmente en el contexto del SARS-CoV-2. Su puntuación de acoplamiento favorable y su interacción con residuos clave de aminoácidos lo convierten en un candidato prometedor para futuras investigaciones.

Industria: El compuesto se puede utilizar en el desarrollo de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de ácido 2-(2-amino-3-metilbutanamido)-3-fenilpropanoico implica su interacción con objetivos moleculares específicos. En el contexto de las infecciones virales, actúa como un inhibidor de las proteasas virales, como la proteasa similar a la papaína del SARS-CoV-2 . El compuesto se une al sitio activo de la proteasa, evitando su actividad y, por lo tanto, inhibiendo la replicación viral. Esta interacción se ve facilitada por la capacidad del compuesto para formar complejos estables con residuos clave de aminoácidos en la proteasa.

Comparación Con Compuestos Similares

Compuestos similares

STOCK1N-69160: Este compuesto tiene una estructura similar y se ha propuesto como un nuevo inhibidor contra COVID-19 PLpro.

Clorhidrato de (S)-metil 2-((S)-2-amino-3-metilbutanamido)-3-fenilpropanoato: Otro compuesto con un esqueleto similar, utilizado en investigación bioquímica.

Singularidad

El clorhidrato de ácido 2-(2-amino-3-metilbutanamido)-3-fenilpropanoico es único debido a sus grupos funcionales específicos y su potencial como agente terapéutico contra infecciones virales. Su capacidad para interactuar con las proteasas virales e inhibir su actividad lo diferencia de otros compuestos similares.

Propiedades

IUPAC Name |

2-[(2-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJUZXNEOMXFFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

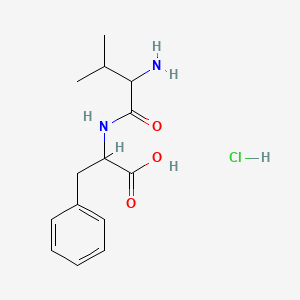

![4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide](/img/structure/B2413791.png)

![6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2413795.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2413801.png)